![molecular formula C11H7ClN2S B1531896 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 16290-75-8](/img/structure/B1531896.png)
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
Übersicht
Beschreibung
“4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Thienopyrimidines are structural and isoelectronic characteristics of purine-containing compounds . They have become an attractive structural feature in the production of pharmaceutical drugs . Specific molecular structure details for “4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine” were not found in the retrieved papers.Chemical Reactions Analysis
Thienopyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Specific chemical reactions involving “4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine” were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Pyrimidine derivatives, including 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine , have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Agents
Thienopyrimidine derivatives are structurally analogous to purines, making them significant in medicinal chemistry. They have shown promise in inhibiting various enzymes and pathways associated with cancer, such as protein kinases, topoisomerases, tubulin polymerization, and histone deacetylase (HDAC). This inhibition is crucial for developing new anticancer drugs with improved selectivity, efficiency, and safety .
Antimalarial Agents
The structural framework of 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine has been utilized in the development of antimalarial agents. These compounds have shown potential in silico ADME profiling and physiochemical properties, predicting drug-like properties with very low toxic effects, which are essential for creating effective antimalarial therapies .
Anti-tuberculosis Agents
Thieno[3,2-d]pyrimidin-4-amine derivatives have been identified as potential agents against Mycobacterium tuberculosis. The structural characteristics of these compounds allow them to target specific pathways in the tuberculosis bacterium, offering a promising route for new anti-tuberculosis drugs .
Synthesis Methods
Recent research has also focused on the synthesis methods of thieno[3,2-d]pyrimidine derivatives. These methods are crucial for the development of various pharmaceutical drugs, as they allow for the creation of compounds with specific properties and activities .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrimidine derivatives is essential for the design of new compounds with desired pharmacological effects. Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Wirkmechanismus
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes and pathways . They are structural analogs of purines and have been found to have diverse biological activities .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . They can inhibit the action of certain enzymes, leading to alterations in cellular signaling pathways .
Biochemical Pathways
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine may affect various biochemical pathways due to its potential inhibitory effects on certain enzymes Thienopyrimidine derivatives have been associated with the inhibition of various enzymes and pathways .
Result of Action
Thienopyrimidine derivatives are known to have various biological activities, including potential anticancer effects .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDDQFYCMMEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



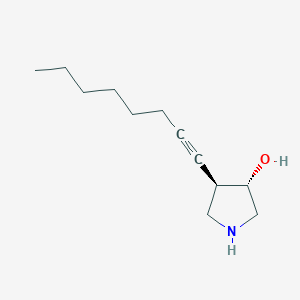
![(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol](/img/structure/B1531814.png)
![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)
![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)
![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)
![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)
![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[d][1,2,3]triazole](/img/structure/B1531825.png)
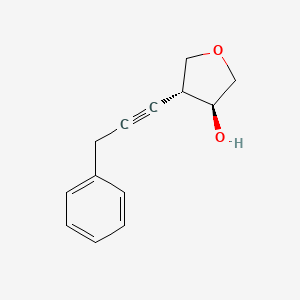
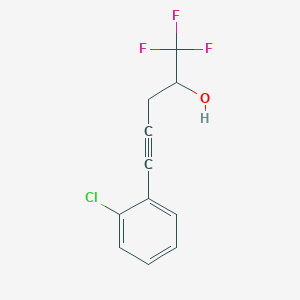
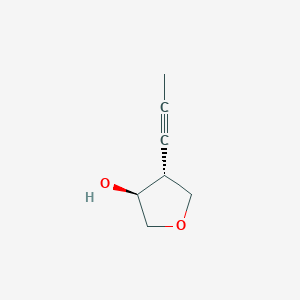

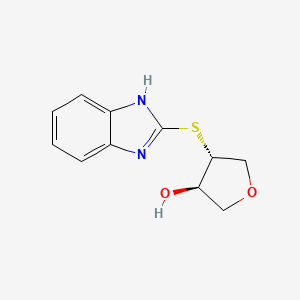
![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531835.png)